![molecular formula C16H15N3O2S2 B14799133 (2E)-N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14799133.png)
(2E)-N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a phenyl ring, a carbonothioyl group, and a thienyl ring, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the acetylation of 4-aminophenylamine to form 4-(acetylamino)phenylamine. This intermediate is then reacted with carbon disulfide and a suitable base to introduce the carbonothioyl group. Finally, the thienylacrylamide moiety is introduced through a coupling reaction with 3-(2-thienyl)acrylic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetylamino and thienyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit histone deacetylases, leading to increased acetylation of histones and altered gene expression.
類似化合物との比較
Similar Compounds
4-(Acetylamino)phenyl Acetate (N,O-Diacetyl-4-aminophenol): This compound shares the acetylamino and phenyl groups but lacks the carbonothioyl and thienyl moieties
N-(4-(acetylamino)phenyl)-2-aminobenzamide: Similar in structure but with different functional groups and applications.
Uniqueness
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
特性
分子式 |
C16H15N3O2S2 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC名 |
(E)-N-[(4-acetamidophenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-11(20)17-12-4-6-13(7-5-12)18-16(22)19-15(21)9-8-14-3-2-10-23-14/h2-10H,1H3,(H,17,20)(H2,18,19,21,22)/b9-8+ |
InChIキー |
UQRWCMKTZSKGJW-CMDGGOBGSA-N |
異性体SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CS2 |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14799053.png)
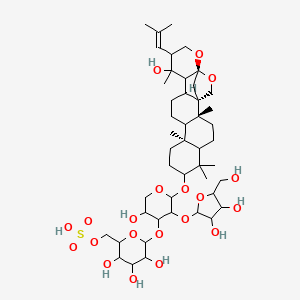
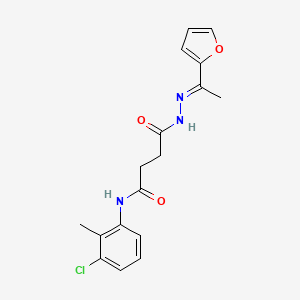
![12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione](/img/structure/B14799071.png)
![Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, [3R-(3R*,4S*,5R*)]-(9CI)](/img/structure/B14799074.png)
![4-(2,4-dichlorophenoxy)-N-[(4-{[(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)sulfonyl]amino}phenyl)sulfonyl]butanamide](/img/structure/B14799080.png)
![2-[3-Butyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol](/img/structure/B14799083.png)
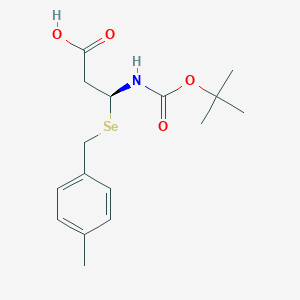
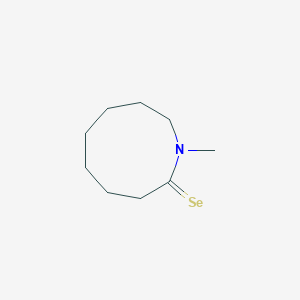
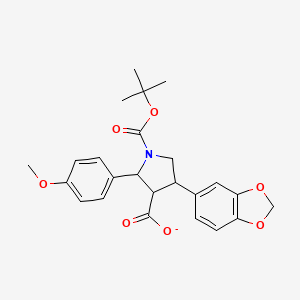
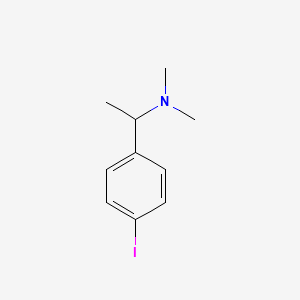
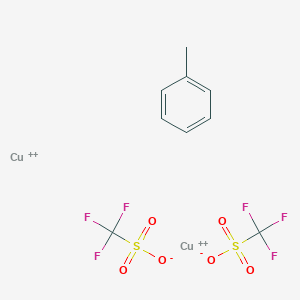
![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride](/img/structure/B14799108.png)
